molecular formula C15H18N2O5S B2977428 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1144427-11-1

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2977428
CAS No.: 1144427-11-1
M. Wt: 338.38
InChI Key: QLQHUTYHVWDBKX-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method yields the desired product with high efficiency and is suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures consistent product quality and higher yields, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-oxo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-14-9-11(15(19)20)10-17(14)12-3-5-13(6-4-12)23(21,22)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQHUTYHVWDBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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